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Compound of Interest

Compound Name: 1-Bromo-3-hexyne

Cat. No.: B1600705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
bromo-3-hexyne, a valuable building block in organic synthesis. The document details

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, alongside methodologies for their acquisition. This guide is intended to support

researchers in the identification, characterization, and utilization of this versatile haloalkyne.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-bromo-3-hexyne.

These predictions are based on established principles of spectroscopy and data from

analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.4 - 3.6 Triplet 2H -CH₂-Br

~2.7 - 2.9 Triplet of Triplets 2H -C≡C-CH₂-

~2.1 - 2.3 Sextet 2H -CH₂-CH₃

~1.0 - 1.2 Triplet 3H -CH₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm) Carbon Type Assignment

~80 - 85 Quaternary -C≡C-

~75 - 80 Quaternary -C≡C-

~30 - 35 Secondary -CH₂-Br

~20 - 25 Secondary -C≡C-CH₂-

~15 - 20 Secondary -CH₂-CH₃

~10 - 15 Primary -CH₃

Infrared (IR) Spectroscopy
Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~2950 - 2850 Medium-Strong C-H Stretch Alkyl (CH₂, CH₃)

~2250 - 2100 Weak-Medium C≡C Stretch Alkyne[1][2][3][4]

~1465 Medium C-H Bend -CH₂-

~1380 Medium C-H Bend -CH₃

~690 - 515 Strong C-Br Stretch Alkyl Bromide[5][6]
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Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum

m/z Relative Abundance Assignment

162 Moderate
[M+2]⁺ (presence of ⁸¹Br

isotope)[7][8][9]

160 Moderate
[M]⁺ (presence of ⁷⁹Br isotope)

[7][8][9]

81 High [Br]⁺ or loss of C₆H₉

79 High [Br]⁺ or loss of C₆H₉

57 High [C₄H₉]⁺ (butyl fragment)

41 High [C₃H₅]⁺ (allyl fragment)

29 Moderate [C₂H₅]⁺ (ethyl fragment)

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for liquid

samples such as 1-bromo-3-hexyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1-bromo-3-hexyne.

Materials:

NMR spectrometer (e.g., 300 MHz or higher)

NMR tube (5 mm)

Deuterated solvent (e.g., CDCl₃)

Tetramethylsilane (TMS) as an internal standard
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Pipettes and vial

Procedure:

Sample Preparation:

Dissolve approximately 5-20 mg of 1-bromo-3-hexyne in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃) in a clean, dry vial.

Add a small amount of TMS (0 ppm reference).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition:

Set the appropriate spectral width (e.g., -2 to 12 ppm).

Apply a 90° pulse.

Acquire the Free Induction Decay (FID).

Repeat the acquisition for a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Switch the probe to the ¹³C frequency.

Set a wider spectral width (e.g., 0 to 220 ppm).[10]
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Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each

unique carbon.

Acquire the FID over a larger number of scans due to the lower natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of neat 1-bromo-3-hexyne.

Materials:

Fourier Transform Infrared (FTIR) spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Pipette

Acetone or other suitable solvent for cleaning

Procedure (for neat liquid sample with salt plates):

Sample Preparation:

Ensure the salt plates are clean and dry by wiping them with a tissue soaked in acetone.

[11]

Place a single drop of 1-bromo-3-hexyne onto the surface of one salt plate.[11][12]
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Carefully place the second salt plate on top, creating a thin liquid film between the plates.

[11][12]

Spectrum Acquisition:

Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.[11]

Acquire a background spectrum of the empty beam path.

Acquire the sample spectrum. The instrument's software will automatically ratio the

sample spectrum against the background.

Data Analysis:

Identify the wavenumbers of the major absorption bands.

Correlate the observed bands with the characteristic vibrations of the functional groups

present in the molecule.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions

of 1-bromo-3-hexyne.

Materials:

Mass spectrometer with an Electron Ionization (EI) source[13][14]

Gas chromatograph (GC) for sample introduction (optional but common)

Volatile solvent (e.g., dichloromethane or methanol)

Microsyringe

Procedure (using GC-MS with EI):

Sample Preparation:
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Prepare a dilute solution of 1-bromo-3-hexyne in a volatile organic solvent (e.g., 1 mg/mL

in dichloromethane).

Instrument Setup:

Set the GC parameters (injection temperature, column temperature program, and carrier

gas flow rate) to ensure good separation and elution of the compound.

Set the MS parameters:

Ionization mode: Electron Ionization (EI)

Electron energy: 70 eV[14][15]

Mass range: e.g., m/z 20-200

Sample Injection and Analysis:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The compound will travel through the GC column and enter the MS ion source.

In the ion source, the molecules are bombarded with electrons, causing ionization and

fragmentation.[16]

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio.

Data Analysis:

Examine the mass spectrum for the molecular ion peaks (M⁺ and M+2⁺).

Identify the base peak (the most abundant ion).

Analyze the fragmentation pattern to deduce the structure of the fragment ions.

Spectroscopic-Structural Correlation Diagram
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The following diagram illustrates the relationship between the different spectroscopic

techniques and the structural information they provide for 1-bromo-3-hexyne.

1-bromo-3-hexyne Structure

Spectroscopic Techniques

Derived Structural Information
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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